Dioctyl L-glutamate
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Overview
Description
Dioctyl L-glutamate is an ester derivative of L-glutamic acid, where the carboxyl groups are esterified with octyl groups. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and in self-assembling systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctyl L-glutamate can be synthesized through the esterification of L-glutamic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxyl groups to ester groups .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dioctyl L-glutamate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Octanoic acid and L-glutamic acid.
Reduction: Octanol and L-glutamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dioctyl L-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in self-assembling systems.
Biology: Employed in the study of membrane proteins and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of dioctyl L-glutamate is primarily based on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective surfactant. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Dioctyl sulfosuccinate: Another amphiphilic compound used as a surfactant and in drug formulations.
Lauroyl glutamate: Similar in structure but with a shorter alkyl chain, used in personal care products.
Dioctyl dodeceth-2 lauroyl glutamate: A compound with similar surfactant properties but different ester groups.
Uniqueness: Dioctyl L-glutamate is unique due to its specific combination of L-glutamic acid and octyl groups, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring self-assembly and membrane integration .
Properties
CAS No. |
62765-51-9 |
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Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
dioctyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C21H41NO4/c1-3-5-7-9-11-13-17-25-20(23)16-15-19(22)21(24)26-18-14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3/t19-/m0/s1 |
InChI Key |
CUKBYQGOJHQBCF-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCC)N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCC)N |
Origin of Product |
United States |
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